CID 45157649

Beschreibung

Historical Overview of Fenaminosulf in Agricultural and Biological Research

The trajectory of fenaminosulf research reflects the changing priorities and expanding knowledge within agricultural science and related biological fields.

Fenaminosulf was first introduced around 1955 and was recognized as a selective, systemic fungicide. lookchem.com Early research focused on its effectiveness against Oomycetes, such as Pythium, Phytophthora, and Aphanomyces species, which are known to cause damping-off and root rot diseases in various crops. lookchem.comapsnet.org Studies investigated its application as a seed dressing and soil treatment to control these soil-borne pathogens. lookchem.com For instance, research on chickpea (Cicer arietinum) demonstrated that fenaminosulf seed treatment significantly increased emergence in soil heavily infested with Pythium ultimum. apsnet.org

While its fungicidal properties were the initial focus, academic research on fenaminosulf has expanded to explore other biological activities and applications. Studies have utilized fenaminosulf in biological and pharmacological research, including investigations into GABA transporter cloning and characterization, the activity of anti-RSV carbonucleosides, and the inhibition of urea (B33335) hydrolysis and nitrification of urea nitrogen in soil by fungicides. lookchem.com More recent research has explored its non-target effects on plant development. For example, studies on Zizania latifolia have shown that fenaminosulf can influence plant growth and gall formation induced by the smut fungus Ustilago esculenta, suggesting a role beyond direct fungicidal action as a potential modulator of plant development and symbiosis. mdpi.comresearchgate.netnih.gov Transcriptomic analysis in these studies revealed that fenaminosulf treatment modulated key pathways related to plant-pathogen interaction, phenylpropanoid biosynthesis, and hormone signal transduction. mdpi.comresearchgate.net

Initial Identification and Fungicidal Applications in Research

Research Gaps and Unexplored Avenues in Fenaminosulf Studies

Despite the historical research on fenaminosulf, several research gaps and unexplored avenues remain in academic contexts. While its initial fungicidal action was well-studied, the detailed mechanisms of its non-target effects on plant physiology and interactions with beneficial microbes warrant further investigation. mdpi.comresearchgate.netnih.gov The impact of its degradation products, such as N,N-dimethylaniline, on various organisms and environmental compartments is an area with a noted paucity of in-depth research. researchgate.netresearchgate.netmdpi.comnih.gov Furthermore, while the potential for isomerism exists, the specific academic exploration of the synthesis, stability, and distinct biological activities of potential (E) and (Z) isomers of fenaminosulf appears limited in the provided search results. herts.ac.uk Understanding the fate and transformation of fenaminosulf in diverse environmental matrices and its long-term ecological impacts beyond direct toxicity also represent areas for further academic inquiry. researchgate.netresearchgate.netplos.org The potential for developing more selective or environmentally benign derivatives based on its core structure, while mitigating the formation of harmful metabolites, could be another avenue for future research. researchgate.netresearchgate.netmdpi.comnih.gov

Data Tables

Based on the search results, here is a summary of some key characteristics of Fenaminosulf:

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₃NaO₃S | herts.ac.uksmolecule.comnih.govmedkoo.comlookchem.com |

| Molecular Weight | 251.24 g/mol | herts.ac.uksmolecule.commedkoo.comlookchem.com |

| CAS Number | 140-56-7 | herts.ac.uksmolecule.comlookchem.comechemi.comepa.govmedkoo.comlookchem.comfishersci.ca |

| Appearance | Yellow-brown crystals or brown powder | smolecule.comlookchem.com |

| Water Solubility | High / Soluble (2-3% at 25°C) | smolecule.comlookchem.comepa.govlookchem.com |

| PubChem CID | 23668198 | herts.ac.uknih.govfishersci.cacropmetabolome.com |

| Mode of Action (Fungicidal) | Interferes with NADH-ubiquinone reductase (complex I) | herts.ac.ukechemi.com |

Detailed Research Findings (Examples)

Effect on Zizania latifolia and Ustilago esculenta : A moderate concentration (1.25 g/L) of fenaminosulf promoted vegetative growth in Z. latifolia, while higher concentrations (2.5 g/L and 5 g/L) inhibited vegetative growth but enhanced gall formation induced by U. esculenta. mdpi.comresearchgate.net Transcriptomic analysis showed modulation of genes related to plant-pathogen interaction, phenylpropanoid biosynthesis, and hormone signaling. mdpi.comresearchgate.net

Effect on Pythium ultimum : Fenaminosulf seed treatment significantly increased the emergence of chickpea (Cicer arietinum) in soil heavily infested with P. ultimum. However, it also delayed germination and stunted seedlings. apsnet.org

Genotoxicity Studies : Studies using Allium cepa root meristem cells showed that fenaminosulf increased the mitotic index and prophase index while decreasing metaphase, anaphase, and telophase indexes at various concentrations. researchgate.net DNA damage was also observed using the Comet assay. researchgate.net

Mechanistic Investigations of Fenaminosulf in Biological Systems

Fenaminosulf is a chemical compound primarily recognized for its fungicidal properties. Investigations into its effects on biological systems, particularly fungi, have revealed key molecular mechanisms underlying its action. These mechanisms largely involve the disruption of essential cellular processes, with a significant focus on mitochondrial function and gene expression related to growth and development.

Elucidation of Molecular Mechanisms of Action in Fungi

Research has aimed to understand how fenaminosulf exerts its inhibitory effects on fungi at a molecular level. Studies, particularly utilizing transcriptome analysis in fungi like Ustilago esculenta, have provided insights into the genes and pathways affected by fenaminosulf treatment researchgate.netnih.gov.

Interference with Mitochondrial Energy Metabolism and ATP Synthesis

A primary mode of action attributed to fenaminosulf is its interference with mitochondrial energy metabolism, which is crucial for ATP synthesis in fungal cells. Mitochondria are the powerhouses of the cell, and disrupting their function can have profound effects on cellular viability and growth restorativemedicine.orgnih.gov.

Fenaminosulf is known to interfere with NADH-ubiquinone reductase, also known as Complex I, which is a key enzyme complex in the mitochondrial electron transport chain restorativemedicine.orgherts.ac.ukscribd.com. This inhibition disrupts the flow of electrons, thereby impairing the process of oxidative phosphorylation and subsequent ATP production restorativemedicine.org. Studies have suggested that the inhibition site of fenaminosulf within Complex I may be at the flavin reduction stage (NADH dehydrogenase) kyoto-u.ac.jp.

Disruption of Mitochondrial Membrane Electrochemical Proton Gradient

The proper functioning of the mitochondrial electron transport chain is essential for establishing and maintaining an electrochemical proton gradient across the inner mitochondrial membrane. This gradient is the driving force for ATP synthesis. Interference with Complex I by fenaminosulf can lead to the disruption of this proton gradient, further impairing ATP production researchgate.net. While direct studies explicitly detailing fenaminosulf's impact solely on the proton gradient were not extensively found, the known inhibition of Complex I strongly implies this disruption as a downstream effect restorativemedicine.orgherts.ac.ukscribd.com.

Impact on Fungal Growth and Cell Metabolism

Fenaminosulf has been shown to have a strong inhibitory effect on fungal growth in vitro researchgate.netnih.govresearchgate.netsemanticscholar.org. Transcriptome analysis has revealed that fenaminosulf treatment significantly represses the expression of genes related to cell metabolism and growth in fungi researchgate.netnih.govresearchgate.netsemanticscholar.org.

Studies on Ustilago esculenta have demonstrated that fenaminosulf treatment leads to a considerable repression of transcript levels for mating-type alleles and genes related to cell metabolism researchgate.netnih.govresearchgate.netsemanticscholar.org. This suggests that fenaminosulf impairs the initial mating action and normal metabolic processes necessary for fungal growth researchgate.netnih.govsemanticscholar.org. For instance, at a concentration of 0.018 mg/ml, the expression levels of mating-type alleles were significantly repressed by 38.1%–85.2% in U. esculenta. Similarly, cell metabolism-related genes showed significant repression ranging from 21.8% to 89.8% at the same concentration researchgate.netnih.gov.

Table 1: Repression of Gene Expression in Ustilago esculenta by Fenaminosulf (0.018 mg/ml)

| Gene Category | Range of Repression (%) |

| Mating-Type Alleles | 38.1 – 85.2 |

| Cell Metabolism-Related Genes | 21.8 – 89.8 |

Note: This table is intended to be interactive.

Chitin (B13524) is a crucial component of the fungal cell wall, and chitin synthases are enzymes responsible for its synthesis. Research indicates that fenaminosulf treatment results in the substantial downregulation of chitin synthase genes in fungi researchgate.netnih.govresearchgate.netdntb.gov.ua. In U. esculenta, five chitin synthase genes (chs1 through chs5) were largely downregulated by 84.7%–89.2% in response to fenaminosulf researchgate.netnih.gov. This downregulation of genes involved in cell wall synthesis further contributes to the impairment of fungal growth researchgate.netnih.govsemanticscholar.org.

Table 2: Downregulation of Chitin Synthase Genes in Ustilago esculenta by Fenaminosulf (0.018 mg/ml)

| Gene Name | Range of Downregulation (%) |

| chs1-chs5 | 84.7 – 89.2 |

Note: This table is intended to be interactive.

The drastic repression of mating-related genes and the downregulation of chitin synthase genes collectively indicate that fenaminosulf significantly affects processes vital for fungal reproduction and structural integrity, aligning with its effectiveness as a fungicide researchgate.netnih.govsemanticscholar.org.

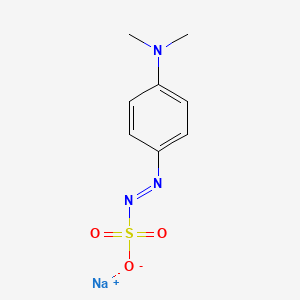

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species. |

|---|---|

CAS-Nummer |

140-56-7 |

Molekularformel |

C8H11N3NaO3S |

Molekulargewicht |

252.25 g/mol |

IUPAC-Name |

sodium;N-[4-(dimethylamino)phenyl]iminosulfamate |

InChI |

InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14); |

InChI-Schlüssel |

NTXLWYYVHJCTBD-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] |

Aussehen |

Solid powder |

Color/Form |

YELLOWISH-BROWN POWDER |

melting_point |

392 °F (Decomposes) (NTP, 1992) |

Andere CAS-Nummern |

140-56-7 |

Physikalische Beschreibung |

Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992) |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

150-70-9 (Parent) |

Haltbarkeit |

DECOMP SLOWLY IN WATER, PROCESS ACCELERATED BY LIGHT & ALKALI; PROBLEM MORE SERIOUS WITH DIL THAN WITH CONCENTRATED SOLN STABLE IN ALKALINE MEDIA; AQ SOLN IS INTENSE ORANGE SOLN WHICH IS SENSITIVE TO LIGHT AND IS DECOLORIZED IN 3 MIN BUT IS STABLIZED BY SODIUM SULFITE. Fenaminosulf is unstable in alkaline media and is rapidly decomposed in the presence of light. Dilute aqueous solutions are completely decolorized in 30 minutes or less when exposed to ordinary light, concentrated solutions decompose more slowly. Stable less than or equal to 200 °C. |

Löslichkeit |

10 to 50 mg/mL at 72.5° F (NTP, 1992) 0.08 M IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS water solubility = 2X10+4 mg/l @ 25 °C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |

Dampfdruck |

Negligible |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Fenaminosulf in Biological Systems

Non-Target Effects and Modulatory Roles in Plant Physiology

Studies on Z. latifolia have demonstrated that FM can act as a modulator of plant development and symbiosis, exhibiting concentration-dependent effects. researchgate.netmdpi.comnih.govmdpi.com These non-target effects extend beyond its primary function as a germicide. nih.govresearchgate.net

Modulation of Plant Growth and Development

Fenaminosulf influences the growth and development of plants, with the nature of the effect being dependent on the concentration applied. researchgate.netmdpi.comnih.govmdpi.com

The impact of Fenaminosulf on vegetative growth parameters, such as plant height and leaf length, is concentration-dependent. A moderate concentration (e.g., 1.25 g/L in studies on Z. latifolia) has been shown to promote these parameters, suggesting a potential bio-stimulant effect. researchgate.netmdpi.comnih.govmdpi.com Conversely, higher concentrations (e.g., 2.5 g/L and 5 g/L) have been observed to inhibit vegetative growth. researchgate.netmdpi.comnih.govmdpi.com Chlorophyll content may be maintained at moderate concentrations. researchgate.netmdpi.comnih.govmdpi.com

The following table summarizes observed concentration-dependent effects on vegetative growth parameters:

| Fenaminosulf Concentration | Effect on Plant Height | Effect on Leaf Length | Effect on Chlorophyll Content |

| 1.25 g/L | Promoted | Promoted | Maintained |

| 2.5 g/L | Inhibited | Inhibited | Not specified |

| 5 g/L | Inhibited | Inhibited | Not specified |

Note: Data derived from studies on Zizania latifolia. researchgate.netmdpi.comnih.govmdpi.com

Fenaminosulf significantly influences gall formation and yield in symbiotic systems, such as the interaction between Z. latifolia and U. esculenta. researchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.netresearchgate.net High concentrations of FM have been shown to significantly enhance gall formation and can lead to an earlier harvest peak and increased yield. nih.govresearchgate.net For instance, in one study, treatments with 1.8 g/L and 3.6 g/L FM resulted in significantly increased yields compared to lower concentrations. nih.govresearchgate.net The timing of gall formation can also be advanced under higher FM concentrations. nih.govresearchgate.net While FM has a strong inhibitory effect on U. esculenta growth in vitro, it has little effect on the fungus growing inside Z. latifolia. nih.govresearchgate.net This suggests that FM may promote gall formation by influencing the host plant's response rather than directly stimulating the fungus within the plant tissue. nih.govresearchgate.net

The table below illustrates the impact of different Fenaminosulf concentrations on gall formation timing and yield:

| Fenaminosulf Concentration | Effect on Gall Formation Timing | Effect on Total Yield (compared to 0.45 g/L) |

| 0.45 g/L | Delayed peak harvest | Baseline |

| 0.9 g/L | Delayed peak harvest (by 17 days vs 3.6 g/L) | Increased |

| 1.8 g/L | Delayed peak harvest (by 4 days vs 3.6 g/L) | 2.8-fold increase |

| 3.6 g/L | Markedly advanced harvest time | 2.7-fold increase |

| Control (0 g/L) | Latest harvest timing, lowest yield | Significantly lower |

Note: Data derived from studies on Zizania latifolia. nih.govresearchgate.net

Concentration-Dependent Effects on Vegetative Growth Parameters

Reprogramming of Plant Transcriptomic Profiles

Transcriptomic analysis has revealed that Fenaminosulf treatment leads to extensive gene expression reprogramming in plants. researchgate.netmdpi.comnih.govmdpi.com This reprogramming provides mechanistic insights into how FM influences plant physiology and interactions. researchgate.netmdpi.comnih.govmdpi.com

Differential gene expression analysis under Fenaminosulf treatment shows significant changes in the expression of numerous genes. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net For example, in one study, high FM treatment (5 g/L) resulted in the differential expression of 715 genes compared to the control, with 253 upregulated and 462 downregulated. mdpi.com A lower concentration (1.25 g/L) resulted in 364 differentially expressed genes, with 217 upregulated and 147 downregulated. mdpi.com Comparisons between different FM concentrations also revealed significant differences in gene expression profiles. mdpi.com Genes involved in various metabolic pathways, including phenylpropanoid biosynthesis, flavonoid metabolism, and hormone signal transduction, are significantly modulated. mdpi.comnih.govresearchgate.net

Fenaminosulf treatment modulates pathways related to plant-pathogen interaction. researchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.net High FM concentrations have been shown to suppress key immune-related genes, such as Xa21 and PBL19, which are critical for PAMP-triggered immunity. researchgate.netmdpi.comnih.govmdpi.com This suppression may reduce the plant's resistance and facilitate interactions with symbiotic or pathogenic organisms, such as promoting gall formation by U. esculenta. researchgate.netmdpi.comnih.govmdpi.com Analysis of differentially expressed genes associated with the plant-pathogen interaction pathway indicates a coordinated transcriptional modulation of components like pattern recognition receptors, calcium signaling elements, defense regulators, and pathogenesis-related proteins. mdpi.com The modulation of these pathways by FM contributes to the observed physiological effects. mdpi.comnih.govresearchgate.net

Alterations in Phenylpropanoid Biosynthesis Pathway

Fenaminosulf treatment has been shown to significantly modulate the phenylpropanoid biosynthesis pathway. Studies in Zizania latifolia treated with Fenaminosulf demonstrated concentration-dependent effects on this pathway. Low concentrations were associated with the suppression of key genes within the phenylpropanoid pathway. mdpi.com Conversely, higher concentrations led to significant transcriptional remodeling, resulting in the marked upregulation of multiple genes involved in phenylpropanoid biosynthesis. mdpi.com For instance, a gene identified as Zlat_10020197, which plays a role in the biosynthesis of lignin (B12514952) precursors, exhibited a substantial increase in expression following treatment with a moderate concentration (FM1) of Fenaminosulf, with a log₂FoldChange of +2.83 and an adjusted p-value of 6.09 × 10⁻⁵⁷. mdpi.com Similarly, Zlat_10014893 and Zlat_10036302 also showed significant upregulation. mdpi.com

The phenylpropanoid biosynthesis pathway is crucial for plant defense mechanisms and the production of secondary metabolites, such as lignin, which can enhance plant resistance to pathogenic infection. researchgate.netnih.gov Diminished expression of differentially expressed genes (DEGs) in this pathway under stress conditions suggests a potential reduction in plant resistance. researchgate.netnih.gov In one study, 73.7% of the DEGs identified in the phenylpropanoid biosynthesis pathway were downregulated under Fenaminosulf-induced stress. nih.gov

Below is a table illustrating the differential expression of selected genes in the phenylpropanoid biosynthesis pathway of Zizania latifolia under Fenaminosulf treatment (FM1) compared to control (CK):

| Gene ID | Role (Inferred) | Control (CK) FPKM (Approx.) | FM1 FPKM (Approx.) | log₂FoldChange | Adjusted p-value |

| Zlat_10020197 | Lignin precursor biosynthesis | 4 | >28 | +2.83 | 6.09 × 10⁻⁵⁷ |

| Zlat_10014893 | Phenylpropanoid biosynthesis | Not specified | Not specified | +1.04 | Not specified |

| Zlat_10036302 | Phenylpropanoid biosynthesis | Not specified | Not specified | +1.31 | Not specified |

Note: FPKM values are approximate based on graphical representation in the source.

Impact on Hormone Signal Transduction Pathways

Fenaminosulf treatment has been observed to disrupt multiple plant hormone signaling networks. mdpi.com Analysis of hormone signaling pathways in Zizania latifolia treated with Fenaminosulf revealed a comprehensive molecular recalibration of plant developmental processes. mdpi.comresearchgate.netnih.gov Transcriptomic analysis indicated differential expression of genes associated with plant hormone signal transduction. researchgate.net

Inhibition of Auxin, Cytokinin, Brassinosteroid, and Jasmonic Acid Metabolism

A critical mechanism of Fenaminosulf's action involves the inhibition of the metabolism of several key plant hormones, including auxin, cytokinin, brassinosteroid, and jasmonic acid. mdpi.comresearchgate.netnih.govresearchgate.net This inhibition suggests a fundamental reprogramming of the plant's developmental and defense strategies. mdpi.com By disrupting these hormonal pathways, Fenaminosulf appears to influence the redirection of plant resources and physiological responses. mdpi.com

Suppression of Immune-Related Genes (e.g., Xa21, PBL19)

Studies have shown that Fenaminosulf treatment suppresses key immune-related genes, such as Xa21 and PBL19. mdpi.comresearchgate.netnih.govresearchgate.net This suppression is hypothesized to potentially reduce plant resistance and facilitate processes like gall formation in susceptible host plants. mdpi.comresearchgate.netnih.gov Xa21 and PBL19 are recognized as critical components of PAMP-triggered immunity (PTI). nih.gov The receptor-like kinase gene Xa21, a key element in PTI, showed a significant reduction in expression under Fenaminosulf treatment in one study. nih.gov The consistent suppression of Xa21 suggests a potential Fenaminosulf-mediated modulation of immune receptor signaling. nih.gov

General Biological and Pharmacological Research Applications

Fenaminosulf has been utilized in various biological and pharmacological research applications. lookchem.comchemicalbook.comscientificlabs.co.ukscientificlabs.co.ukchemicalbook.comdv-expert.org

Inhibition of Urea (B33335) Hydrolysis and Nitrification in Soil

Fenaminosulf has been employed in studies investigating the inhibitory effects of fungicides on the processes of urea hydrolysis and the nitrification of urea nitrogen in soil. lookchem.comchemicalbook.comscientificlabs.co.ukchemicalbook.comdv-expert.orgsigmaaldrich.com Research indicates that Fenaminosulf retarded urea hydrolysis in different soil types when applied at a rate of 50 mg active ingredient per kg of soil. ag.gov Furthermore, it also retarded the nitrification of urea nitrogen in these soils. ag.gov The degree of inhibitory effect on nitrification was found to increase as the organic matter content of the soil decreased and the sand content increased. ag.gov

Studies on GABA Transporter Cloning and Characterization

Fenaminosulf has been used in biological and pharmacological studies, specifically in research focused on the cloning and characterization of GABA transporters. lookchem.comchemicalbook.comscientificlabs.co.ukchemicalbook.comdv-expert.org

Activity in Antiviral Research (e.g., anti-RSV carbonucleosides)

Research indicates that Fenaminosulf has been included in biological and pharmacological studies investigating the activity of anti-RSV (Respiratory Syncytial Virus) carbonucleosides. sigmaaldrich.comchemicalbook.comechemi.comlookchem.comchemicalbook.comscientificlabs.co.uklabnovo.com While Fenaminosulf has been utilized in the context of such studies, detailed research findings, specific data tables, or the outcomes regarding Fenaminosulf's direct activity or role in these anti-RSV carbonucleoside investigations were not available in the consulted sources. Its inclusion in these studies suggests an exploration of its potential interactions or effects within antiviral research frameworks involving carbonucleosides targeting RSV.

Toxicological and Genotoxicological Research of Fenaminosulf

In Vitro and In Vivo Genotoxicity Assessments

Genotoxicity assessments investigate the ability of a substance to damage genetic information within a cell. Research on fenaminosulf has included both in vitro ( conducted in a laboratory setting, usually with cells or tissue cultures) and in vivo (conducted in living organisms) studies utilizing various test systems.

Mutagenicity Studies (e.g., Salmonella typhimurium, Drosophila melanogaster)

Mutagenicity studies specifically evaluate the potential of a compound to induce mutations, which are heritable changes in the genetic material. Fenaminosulf has been examined in widely used mutagenicity assays.

Studies using Salmonella typhimurium, a common bacterial system for detecting point mutations, have reported fenaminosulf to be mutagenic nih.gov. This indicates its potential to induce gene mutations in bacterial systems.

In contrast, studies conducted in Drosophila melanogaster, the fruit fly, have yielded different results. When administered at a concentration of 10 mg/100 ml food medium, fenaminosulf did not induce sex-linked recessive mutations in Drosophila. nih.govresearchgate.net. It has been suggested that the lack of observed mutagenic activity in Drosophila could be attributed to the metabolic conversion of fenaminosulf into non-mutagenic derivatives within this organism nih.govresearchgate.net.

Chromosomal Aberration and Sister Chromatid Exchange Tests

Chromosomal aberration tests assess structural or numerical changes in chromosomes, while sister chromatid exchange (SCE) tests detect the reciprocal exchange of genetic material between sister chromatids. These tests are indicators of clastogenic (chromosome-breaking) and mutagenic effects.

Fenaminosulf has been shown to cause chromosome aberrations in plants nih.gov. In studies using Chinese Hamster Ovary (CHO) cells, evaluations of chromosome aberrations and sister chromatid exchange have been conducted nih.gov. While fenaminosulf was reported as negative in in vitro cytogenetics (CAvit) assays, it showed positive results in Mouse Lymphoma assays niph.go.jp. Further research has specifically involved sister chromatid exchange tests in Chinese hamster ovary cells in vitro niph.go.jp.

DNA Damage Assessment (e.g., Comet Assay in Allium cepa)

The Comet assay, also known as single cell gel electrophoresis, is a sensitive technique used to detect DNA damage, such as single-strand breaks. This assay has been applied to assess the genotoxic effects of fenaminosulf in plant systems.

Genotoxic effects of fenaminosulf have been investigated using the Comet assay on the root meristematic cells of Allium cepa (onion) researchgate.netfrontiersin.orgorcid.orgscielo.brnih.govksu.edu.trresearchgate.net. These studies have aimed to determine the extent of DNA damage induced by exposure to fenaminosulf.

Research using the Comet assay in Allium cepa has demonstrated a significant increase in DNA damage at specific concentrations and exposure durations researchgate.net. This indicates that fenaminosulf has the potential to induce DNA strand breaks in this plant model.

In conjunction with DNA damage assessment, studies in Allium cepa have also evaluated the effects of fenaminosulf on the mitotic index (MI) and the different phases of the cell cycle. The mitotic index represents the proportion of cells undergoing mitosis, while the analysis of cell cycle phases provides insight into potential cell cycle arrest or delays.

Genotoxic effects of fenaminosulf in Allium cepa root cells were examined by analyzing the mitotic index and mitotic phases researchgate.net. The findings indicated that while the mitotic index and prophase index increased, the percentages of cells in metaphase, anaphase, and telophase decreased across all tested concentrations compared to control groups at each exposure time researchgate.net. This suggests that fenaminosulf may affect cell division rates and perturb the normal progression through the cell cycle phases.

Here is a summary of findings from Allium cepa studies:

| Test System | Endpoints Evaluated | Key Findings | Source |

| Allium cepa | Mitotic Index, Mitotic Phases, Comet Assay | Increased MI and prophase index; decreased metaphase, anaphase, telophase indexes; significant DNA damage observed by Comet assay. | researchgate.net |

Chronic Toxicity and Carcinogenicity Bioassays

Chronic toxicity and carcinogenicity bioassays are long-term studies conducted in experimental animals to evaluate the potential of a substance to cause adverse health effects, including cancer, after prolonged exposure.

Evaluation in Rodent Models (e.g., B6C3F1 Mice, F344 Rats)

Comprehensive bioassays have been conducted to assess the potential carcinogenicity of formulated fenaminosulf in rodent models, specifically Fischer 344 (F344) rats and B6C3F1 mice nih.govnih.govwikimedia.org. These studies involved administering fenaminosulf to the animals through their diet over an extended period.

In these bioassays, fenaminosulf was incorporated into the feed of groups of male and female rats and mice nih.govnih.gov. The administration period typically lasted for 78 weeks, followed by observation periods to monitor for the development of tumors and other late-appearing effects nih.gov.

The findings from these chronic studies indicated that there were no convincing, statistically significant positive associations between the administration of fenaminosulf and an increased incidence of neoplasms in either male or female Fischer 344 rats or B6C3F1 mice nih.govnih.gov. This suggests that, under the conditions of these studies, dietary exposure to formulated fenaminosulf did not demonstrate carcinogenic potential in these rodent species.

However, the studies did report an increased incidence of non-neoplastic lesions, specifically necrosis and mineralization of the tubular cells of the renal papilla, in treated rats and mice nih.govnih.gov. These findings were not observed in the control animals nih.govnih.gov.

Another study conducted in rats, where fenaminosulf was administered in feed over a 17-month period, also reported that the animals did not develop tumors tandfonline.com.

Here is a summary of findings from rodent carcinogenicity bioassays:

| Species | Strain | Route of Administration | Duration of Administration | Key Findings (Neoplasms) | Source |

| Rat | F344 | Dietary Feed | 78 weeks + observation | No convincing, statistically significant positive association with increased neoplasm incidence. | nih.govnih.gov |

| Mouse | B6C3F1 | Dietary Feed | 78 weeks + observation | No convincing, statistically significant positive association with increased neoplasm incidence. | nih.govnih.gov |

| Rat | Not specified | Dietary Feed | 17 months | No tumor development observed. | tandfonline.com |

Survival Data Analysis in Chronic Studies

In chronic studies involving the administration of formulated Fenaminosulf in feed to B6C3F1 mice, a significant positive association was observed between dosage and mortality for both male and female mice. nih.gov Despite this, the survival rates in all groups of both species were considered adequate for meaningful statistical analysis of late-developing tumors. nih.gov

Developmental Toxicity and Cardiotoxicity Studies

Developmental toxicity and cardiotoxicity studies have been conducted to assess the potential effects of Fenaminosulf or its metabolites during development. Research using zebrafish embryos has investigated the toxicity of N, N-dimethylaniline, an important metabolite of Fenaminosulf. mdpi.comnih.gov

Zebrafish Embryo Model for Toxicity Assessment

The zebrafish embryo model has been utilized to evaluate the developmental toxicity and cardiotoxicity of N, N-dimethylaniline. mdpi.comnih.gov Continuous exposure of zebrafish embryos to N, N-dimethylaniline for 72 hours demonstrated developmental toxicity and cardiotoxicity. mdpi.comnih.gov

Developmental Abnormalities (e.g., Pericardial Edema, Spinal Curvature)

Exposure to N, N-dimethylaniline has been shown to induce developmental abnormalities in zebrafish embryos. mdpi.comnih.gov These abnormalities include pericardial edema, yolk sac edema, and spinal curvature. mdpi.comnih.gov The malformation rate in zebrafish embryos treated with N, N-dimethylaniline was observed. mdpi.comresearchgate.net

Induction of Oxidative Stress, Lipid Accumulation, and Apoptosis

Studies in zebrafish embryos indicate that N, N-dimethylaniline induces oxidative stress, lipid accumulation, and apoptosis, particularly affecting the heart region. mdpi.comnih.govnih.gov High levels of reactive oxygen species (ROS) may contribute to reduced antioxidant enzyme activity and glutathione (B108866) (GSH) consumption, leading to ROS accumulation in zebrafish embryos. nih.gov Malondialdehyde (MDA), a product of lipid peroxidation, was also found to be elevated, further confirming oxidative damage. nih.gov Lipid accumulation and apoptosis were observed in the cardiac region in a concentration-dependent manner following N, N-dimethylaniline exposure, with oxidative stress suggested as a potential mechanism for these changes. nih.govresearchgate.net

Downregulation of Heart Development and Function Related Genes

Studies investigating the toxicity of N, N-Dimethylaniline, an important metabolite of Fenaminosulf, in zebrafish embryos have indicated potential cardiotoxic effects. Exposure to N, N-Dimethylaniline was found to alter cardiac function indicators such as pericardial area, sinus venosus (SV) and bulbar artery (BA) distance, heart rate, and red blood cell (RBC) rate. researchgate.netresearchgate.netmdpi.com These alterations were associated with impaired cardiac morphology and structure. researchgate.netresearchgate.net Furthermore, the research observed the downregulation of gene expression related to heart development and function, including myl7, vmhc, myh6, bmp4, tbx2b, and has2. researchgate.netresearchgate.netmdpi.com These findings suggest that the heart may be a potential target organ for the toxic effects of N, N-dimethylaniline, and by extension, potentially Fenaminosulf. researchgate.netresearchgate.net

Acute Poisoning and Clinical Toxicological Manifestations

Acute exposure to high levels of Fenaminosulf can lead to severe health effects. nj.gov Clinical manifestations observed in cases of acute poisoning include systemic metabolic disturbances and neurological symptoms. restorativemedicine.orgnj.gov

Severe Lactic Acidosis and Organ Dysfunction

Fenaminosulf is understood to interfere with mitochondrial energy metabolism by inhibiting the activity of enzymes necessary for efficient energy production and disrupting the mitochondrial membrane's ability to utilize an electrochemical proton gradient for ATP synthesis. restorativemedicine.orgtandfonline.com This disruption can lead to a diminished supply of cellular energy. restorativemedicine.org In instances of acute poisoning, this mechanism is implicated in the development of severe lactic acidosis. tandfonline.comtandfonline.comnih.gov Lactic acidosis can occur when the conversion of pyruvic acid into the mitochondria or the gluconeogenesis pathway, primarily undertaken by the liver and kidney, is impaired due to compromised mitochondrial function. tandfonline.comtandfonline.com This can create a vicious cycle that negatively impacts multiple organs, particularly the liver and kidneys, potentially leading to acute hepatic and renal insufficiency. tandfonline.comtandfonline.comnih.gov

Impaired Glycogen (B147801) Metabolism and Blood Sugar Imbalances

Animal studies have indicated that Fenaminosulf can disrupt the body's ability to utilize glycogen, the stored form of glucose. restorativemedicine.org This interference with glycogen metabolism can result in blood sugar imbalances. restorativemedicine.org

Neurological Effects (Tremors, Convulsions)

High exposure to Fenaminosulf has been associated with neurological effects. nj.gov These can include weakness, tremors, and convulsions. restorativemedicine.orgnj.gov In severe cases, these neurological manifestations can potentially lead to death. nj.gov

Environmental Fate and Microbial Transformation Studies of Fenaminosulf

Degradation Pathways in Environmental Matrices

The breakdown of fenaminosulf in the environment occurs through several pathways, including chemical and biological processes in soil and water.

Hydrolysis and Photodegradation

Fenaminosulf is known to be unstable when exposed to light, which is why its application is typically limited to soil and seed treatments rather than foliar sprays ijpsonline.com. Photochemical decomposition is a significant factor in its dissipation ijpsonline.com. Hydrolysis, a chemical reaction with water, also contributes to the degradation of organic compounds like pesticides in the environment arizona.edunih.gov. The rate of hydrolysis can be influenced by factors such as pH nih.gov.

Aerobic Metabolism in Soil and Water

In aerobic soil conditions, fenaminosulf appears to degrade relatively quickly, with a reported half-life of approximately 2 days in soil based on some studies, although comprehensive data on its fate in the environment are noted as inadequate in some assessments epa.gov. However, another source indicates a DT₅₀ (the time required for half of the substance to dissipate) of 17 days in laboratory settings at 20°C, suggesting a non-persistent nature herts.ac.uk. Microbial activity plays a significant role in the degradation of pesticides in soil and water environments under aerobic conditions nih.govnih.gov.

Influence of Environmental Factors (Light, Heat, pH) on Decomposition

Environmental factors such as light, heat (temperature), and pH significantly influence the decomposition rates of pesticides like fenaminosulf ijpsonline.comscite.ai. As mentioned, fenaminosulf's instability to light makes photodegradation a relevant pathway ijpsonline.com. Temperature can accelerate the rate of degradation, including both microbial and chemical reaction rates researchgate.net. Soil pH also affects the rate of degradation, with faster degradation of some related compounds observed in alkaline soils compared to neutral and acidic soils nih.gov. The incubation time in soil also affects the amount of fenaminosulf residues, which is attributed to microbial transformation and photochemical decomposition ijpsonline.com.

Microbial Metabolism and Biodegradation

Microorganisms are key players in the transformation and biodegradation of fenaminosulf in soil and water.

Role of Specific Microorganisms in Fenaminosulf Transformation

Soil microorganisms, particularly bacteria, possess a significant capacity to transform various pesticides nih.gov. Studies on the microbial transformation of N, N-dimethyl-p-phenylene diamine (DMPDA), a microbial product formed from fenaminosulf, have identified microorganisms from genera such as Micrococcus, Alcaligenes, and Corynebacterium as being involved oup.com. Alcaligenes species, specifically Alcaligenes DM4, showed significant growth utilizing DMPDA as a carbon and nitrogen source oup.com. While fenaminosulf is primarily a fungicide, its application can still influence soil microbial communities, potentially reducing populations of fungi and bacteria, but sometimes increasing the population of actinomycetes, which might be related to the propagation of specific fenaminosulf-degrading species ijpsonline.comijpsonline.comnih.gov. The shifts in microbial communities can be related to the mortality of microorganisms sensitive to fenaminosulf or its degradation products ijpsonline.com. Different disinfectants, including fenaminosulf, can suppress certain types of microbes and alter the relative abundance and diversity of the soil microbiome nih.govfrontiersin.org.

Table 1: Influence of Fenaminosulf Application on Soil Microbial Populations

| Treatment Type | Fungi Population Change | Bacteria Population Change | Actinomycetes Population Change | Reference |

| Soil application (T2) | Significantly reduced | Significantly reduced | Significantly reduced | ijpsonline.comijpsonline.com |

| Soil application (T4) | Significantly reduced | Significantly reduced | Strikingly increased | ijpsonline.comijpsonline.com |

Note: T2 and T4 represent different application strategies or incubation times as described in the source ijpsonline.comijpsonline.com.

The transformation of fenaminosulf can also involve the formation of degradation products. For example, N, N-dimethyl-p-phenylene diamine (DMPDA) is a microbial product formed from fenaminosulf oup.com. The microbial transformation of DMPDA by Alcaligenes DM4 has been shown to produce a dimer oup.com.

Table 2: Identified Microbial Transformation Product of Fenaminosulf Metabolite

| Parent Compound (Metabolite) | Microorganism | Transformation Product | Reference |

| N, N-dimethyl-p-phenylene diamine | Alcaligenes DM4 | Dimer | oup.com |

The influence of fenaminosulf on soil enzymatic activities, which are often indicators of microbial activity, has also been studied. Fenaminosulf application can affect the activities of enzymes such as catalase, urease, and alkaline phosphatase, and these effects can be associated with the incubation time of fenaminosulf in the soil ijpsonline.comijpsonline.com.

Table 3: Influence of Fenaminosulf Incubation Time on Soil Enzyme Activities

| Treatment Type | Incubation Time | Catalase Activity | Urease Activity | Alkaline Phosphatase Activity | Reference |

| Soil application (T2) | 93 days | Stimulated | No similar effect | No similar effect | ijpsonline.com |

| Soil application (T4) | 70 days | Inhibited | Reduced | Increased | ijpsonline.comijpsonline.com |

Oxidation to Sulfoxide (B87167) and Sulfone Metabolites

While the search results did not provide explicit details on the oxidation of Fenaminosulf specifically to sulfoxide and sulfone metabolites, studies on the related organophosphorus nematicide fenamiphos (B133129) indicate that it undergoes rapid microbially mediated degradation via oxidation to its sulfoxide and sulfone forms in soils. nih.gov These oxidation products can also be formed via hydrolysis. nih.gov The sorption affinity of fenamiphos and its metabolites in soil follows the order: fenamiphos > fenamiphos sulfone > fenamiphos sulfoxide. nih.gov It is plausible that Fenaminosulf, also containing a sulfur atom, could undergo similar oxidative transformations, although specific research confirming the formation of Fenaminosulf sulfoxide and sulfone was not found in the provided snippets.

Hydrolysis Pathways

Diazonium compounds, including Fenaminosulf, are expected to slowly hydrolyze to phenols. niph.go.jp Fenaminosulf is also reported to be stable in alkaline media. niph.go.jpepa.gov While a specific hydrolysis half-life for Fenaminosulf at 20°C and pH 7 was not available in one source, the general expectation is that hydrolysis contributes to its degradation in the environment. herts.ac.uk

Transformation of Fungicide-Derived Amines (e.g., Dimethyl-p-phenylene diamine)

A significant microbial transformation product of Fenaminosulf (p-dimethylaminobenzenediazo sodium sulfonate) is N,N-dimethyl-p-phenylene diamine (DMPDA). oup.comresearchgate.netresearchgate.netoup.com This conversion occurs through the microbial breakdown of Fenaminosulf, for example, by bacteria like Pseudomonas fragi Bk 9. oup.com

Microbial transformation of DMPDA has been studied using microorganisms enriched from soils treated with the amine. oup.comresearchgate.netresearchgate.net Genera of microorganisms isolated from DMPDA-treated soil include Micrococcus, Alcaligenes, and Corynebacterium. oup.comresearchgate.netresearchgate.netoup.com Alcaligenes strain DM4 showed maximal growth on DMPDA, utilizing it as sources of carbon and nitrogen. oup.comresearchgate.netoup.com

The initial transformation product of DMPDA by Alcaligenes DM4 has been identified as a dimer. oup.comresearchgate.netoup.com This dimer is presumably generated in the culture medium by the extra-cellular oxidase of Alcaligenes DM4. oup.comresearchgate.netoup.com The complete pathway of microbial degradation of DMPDA has been challenging to characterize fully due to the auto-oxidation of the compound. oup.comresearchgate.netoup.com

The transformation of pesticides into amines and their further conversion into dimers by soil enzymes such as peroxidases and oxidases is a known phenomenon. oup.com This is significant because these dimeric products can have structural similarities to carcinogenic azo-dyes. oup.com

Adsorption and Leaching Characteristics in Soil

Fenaminosulf appears to degrade with a half-life of 2 days in soil. epa.govscbt.com The adsorption coefficient (Koc) for Fenaminosulf is reported as 40.0. pesticideinfo.org Studies suggest that Fenaminosulf has low sorption in some soils, and in some cases, its metabolites may exhibit non-existent sorption. nih.gov Low sorption coefficients are of concern as they can lead to compounds easily migrating and potentially contaminating water bodies. nih.gov An important feature for a good soil-applied fungicide is low water solubility, which correlates with low leaching losses. bugwoodcloud.org

Bioaccumulation Potential

There is limited data available regarding the bioaccumulation potential of Fenaminosulf in plants and animals. epa.gov However, the analysis of pesticides and their residues is important due to their potential for bioaccumulation, high toxicity, and long-term damage risk, even at low concentrations. mdpi.com Contaminants of Emerging Concern (CECs), including certain organic pollutants, are noted for their persistence, bioaccumulation potential, resistance to degradation, and high toxicity. mdpi.com While Fenaminosulf is not explicitly listed as a CEC in the provided snippets, the general concern regarding pesticide bioaccumulation highlights the importance of further research in this area.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Fenaminosulf | 23668198 |

| N,N-Dimethyl-p-phenylene diamine | 7472 |

Data Tables

Based on the provided search results, a data table for the adsorption coefficient in soil is available:

| Property | Value |

| Aerobic Soil Half-life (Avg, Days) | 2.0 |

| Adsorption Coefficient (Koc) | 40.0 |

Note: Data for oxidation to sulfoxide and sulfone metabolites and hydrolysis pathways were descriptive rather than providing specific quantitative data suitable for a table within the scope of the provided snippets. Information on bioaccumulation potential was noted as limited.

Advanced Analytical Methodologies for Fenaminosulf Research

Spectroscopic and Chromatographic Techniques for Detection and Quantification

Spectroscopic and chromatographic methods are widely employed for the analysis of fenaminosulf. These techniques offer distinct advantages in terms of separation, identification, and quantification of the compound in complex matrices.

Fluorescence Quenching Methods

Fluorescence quenching methods have been explored for the determination of fenaminosulf, offering a simple, rapid, highly sensitive, and selective approach researchgate.netsciengine.comciac.jl.cnresearchgate.net. This method relies on the ability of fenaminosulf to reduce the fluorescence intensity of a suitable fluorophore.

One mechanism by which fenaminosulf can quench fluorescence is through the formation of ion-associated complexes. In a Britton-Robinson (BR) buffer solution at pH 5.4, fenaminosulf has been shown to react with acriflavine (B1215748) (AF) to form such a complex researchgate.netsciengine.comciac.jl.cnresearchgate.netresearchgate.net. This complex formation leads to the quenching of acriflavine's fluorescence researchgate.netsciengine.comciac.jl.cnresearchgate.netresearchgate.net.

Studies have established specific parameters for the determination of fenaminosulf using fluorescence quenching methods. Using the reaction between fenaminosulf and acriflavine in pH 5.4 BR buffer, the quenching value (ΔF) has been found to be linear with the concentration of fenaminosulf over a specific range researchgate.netsciengine.comciac.jl.cnresearchgate.net. The linear range reported is typically from 0.16 to 5.0 mg/L researchgate.netsciengine.comciac.jl.cnresearchgate.net. The detection limit (3σ) for this method has been determined to be 0.048 mg/L sciengine.comciac.jl.cnresearchgate.net. Another fluorescence switch sensor based on a dye-doped molecularly imprinted polymer and silver nanofilm amplification reported a linear correlation for fenaminosulf concentrations from 2.0 × 10⁻¹⁰ to 4.0 × 10⁻⁸ mol/L, with a detection limit of 1.6 × 10⁻¹¹ mol/L nih.gov.

Here is a summary of reported detection limits and linear ranges for fenaminosulf using fluorescence quenching methods:

| Method | Linear Range | Detection Limit (LOD) | Reference |

| Fluorescence quenching with Acriflavine in pH 5.4 BR buffer | 0.16 - 5.0 mg/L | 0.048 mg/L | sciengine.comciac.jl.cnresearchgate.net |

| Dye-doped MIP fluorescence switch with silver nanofilm amplification | 2.0 × 10⁻¹⁰ - 4.0 × 10⁻⁸ mol/L | 1.6 × 10⁻¹¹ mol/L | nih.gov |

The mechanism of fluorescence quenching in the reaction between fenaminosulf and acriflavine has been discussed, including through the use of AM1 calculations researchgate.netsciengine.comciac.jl.cnresearchgate.net. These calculations can provide insights into the electronic interactions and complex formation responsible for the observed quenching effect. In the case of the dye-doped molecularly imprinted polymer sensor, the fluorescence intensity was diminished by the formation of an ion pair via electrostatic forces between fenaminosulf and the dye nih.gov.

Determination of Detection Limits and Linear Ranges

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of fenaminosulf. It offers excellent separation capabilities for complex samples. Fenaminosulf can be analyzed by reverse phase (RP) HPLC using a mobile phase typically containing acetonitrile, water, and phosphoric acid sielc.com. For Mass Spectrometry (MS) compatible applications, phosphoric acid needs to be replaced with formic acid sielc.com. Smaller particle size columns (e.g., 3 µm) are available for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications, which offer improved runtime, sensitivity, and resolution compared to conventional HPLC sielc.comresearchgate.netdntb.gov.ua. HPLC methods are scalable and can be used for isolating impurities in preparative separation sielc.com. Analytical standards of fenaminosulf with high purity (e.g., 98%) are available and indicated as suitable for HPLC sigmaaldrich.comscientificlabs.co.uknacchemical.com.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another chromatographic technique applicable to the analysis of fenaminosulf. While HPLC is frequently mentioned for fenaminosulf analysis, GC is also indicated as a suitable technique for this compound sigmaaldrich.comscientificlabs.co.uknacchemical.com. GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification, particularly in complex matrices nih.govnih.gov. However, some compounds structurally related to fenaminosulf, like fenamiphos (B133129) and its metabolites, have shown problems with inadequate separation and possible decomposition when determined by GC, which were overcome by using HPLC with UV detection nih.gov. Despite this, analytical standards of fenaminosulf are available and listed as suitable for GC sigmaaldrich.comscientificlabs.co.uknacchemical.com.

Molecularly Imprinted Fluorescence Switches for Selective Detection

Molecularly imprinted polymers (MIPs) are synthetic materials designed with specific recognition sites for a target molecule, mimicking natural molecular recognition elements like antibodies. researchgate.nettandfonline.comresearchgate.net This technology is utilized for selective enrichment and offers advantages such as good stability, ease of preparation, and low cost.

A novel fluorescence switch sensor has been developed for the selective detection of fenaminosulf. researchgate.netresearchgate.netnih.gov This sensor is based on a dye-doped MIP combined with silver nanofilm amplification. researchgate.netnih.gov The MIP is created by electropolymerizing hydroquinone (B1673460) doped with neutral red onto a silver nanofilm-modified electrode. researchgate.netnih.gov Neutral red provides a fluorescence signal, and the intensity of this fluorescence is reduced by the formation of an ion pair between fenaminosulf and the dye. nih.gov The adsorption and desorption of fenaminosulf by the MIP act as a switch controlling the fluorescence intensity, which is amplified by the silver nanofilm. nih.gov This method has demonstrated a linear correlation with fenaminosulf concentrations over a range of 2.0 × 10⁻¹⁰ to 4.0 × 10⁻⁸ mol/L, with a detection limit of 1.6 × 10⁻¹¹ mol/L. researchgate.netnih.gov It has been successfully applied to determine residual fenaminosulf in vegetable samples, showing recoveries between 92.0% and 110%. researchgate.netnih.gov

Transcriptomic Analysis for Gene Expression Profiling

Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or organism, is a powerful tool for investigating the molecular responses to chemical compounds like fenaminosulf. nih.govmdpi.comnih.govsemanticscholar.org This approach provides insights into changes in gene expression levels under different conditions. nih.govmdpi.comsemanticscholar.org Studies on the effects of fenaminosulf on Zizania latifolia and its endophytic fungus Ustilago esculenta have utilized transcriptomic analysis to understand the molecular processes underlying gall formation and the interaction between the host and fungus. nih.govmdpi.comsemanticscholar.orgdntb.gov.ua

Transcriptome analysis has revealed that fenaminosulf can directly affect the growth of Z. latifolia by altering the expression of genes involved in various pathways, including plant-pathogen interactions, plant hormone signal transduction, and metabolism. nih.govmdpi.comsemanticscholar.org In contrast, fenaminosulf has shown less effect on U. esculenta when growing inside Z. latifolia, although it can inhibit its growth in vitro by downregulating genes related to mating-type alleles, cell metabolism, and chitin (B13524) synthesis. nih.govsemanticscholar.org

RNA Sequencing (RNA-Seq) for Comprehensive Molecular Insights

RNA sequencing (RNA-Seq) is a high-throughput technology used within transcriptomic analysis to obtain comprehensive molecular insights by determining the sequence and abundance of RNA molecules in a sample. nih.govmdpi.comresearchgate.netmdpi.com This method allows for the identification of differentially expressed genes (DEGs) between different experimental groups. nih.govmdpi.commdpi.com

In studies examining the effects of fenaminosulf on Zizania latifolia and Ustilago esculenta, deep RNA sequencing has been performed. nih.govsemanticscholar.org For instance, one study generated millions of valid reads for both Z. latifolia and U. esculenta libraries from control and fenaminosulf-treated samples. nih.govsemanticscholar.org Analysis of these reads allowed for the identification of thousands of genes from both the host plant and the fungal endophyte. semanticscholar.org Comparative analysis of gene expression profiles between control and experimental groups revealed numerous upregulated and downregulated transcripts in both organisms. semanticscholar.org

RNA-Seq analysis has shown that high concentrations of fenaminosulf can lead to extensive gene expression reprogramming in Z. latifolia. mdpi.comnih.gov Key pathways significantly modulated by fenaminosulf treatment include those related to plant-pathogen interaction, phenylpropanoid biosynthesis, secondary metabolite biosynthesis, and plant hormone signal transduction. mdpi.com For example, genes involved in the MAPK signaling pathway, carotenoid biosynthesis, and glutathione (B108866) metabolism were found to be significantly upregulated under high fenaminosulf treatment. mdpi.com Detailed expression profiling of genes in pathways like phenylpropanoid biosynthesis has revealed strong transcriptional modulation by fenaminosulf. mdpi.com

Data from RNA-Seq experiments can be analyzed to identify DEGs based on criteria such as adjusted p-value and fold-change in expression. nih.gov Gene Ontology (GO) enrichment analysis can then be performed to identify significantly enriched biological processes among the DEGs. mdpi.com

Quantitative Real-Time PCR (qRT-PCR) for Validation

Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used technique for validating gene expression changes identified through methods like RNA-Seq. nih.govmdpi.commdpi.commdpi.com It allows for the precise quantification of specific mRNA targets. mdpi.com

Studies investigating the molecular effects of fenaminosulf have employed qRT-PCR to confirm the differential expression of selected genes identified by transcriptomic analysis. nih.govmdpi.commdpi.com For instance, researchers have randomly selected a subset of genes from both Zizania latifolia and Ustilago esculenta for qRT-PCR validation. nih.gov The samples used for qRT-PCR are typically consistent with those used for the transcriptome analysis. nih.gov The relative transcript levels of target genes are calculated, often using a housekeeping gene as an internal standard. mdpi.commdpi.com Validation experiments have shown that genes exhibit similar expression patterns between qRT-PCR and RNA-Seq data, confirming the reliability of the transcriptomic results. nih.govmdpi.com

Metabolomic Profiling in Biological Systems

Metabolomic profiling involves the comprehensive study of metabolites within a biological system. This technique is increasingly used in research to understand how various factors, including chemical exposure, affect metabolic pathways. nih.gov

While direct studies on fenaminosulf using metabolomic profiling in plants like Zizania latifolia were not explicitly detailed in the provided search results, related research highlights the application of metabolomics in understanding biological responses. For example, untargeted metabolomics analysis has been used to identify metabolite distinctions in biological samples and understand changes in metabolic pathways in response to different treatments. nih.govfrontiersin.org One study, in the context of investigating treatments for subclinical mastitis in dairy cows, identified fenaminosulf as one of the metabolites whose levels were altered. frontiersin.org Specifically, fenaminosulf was found to be upregulated in the group with subclinical mastitis and significantly decreased after treatment with Gongying San. frontiersin.org This indicates that metabolomic profiling can detect the presence and changes in concentration of fenaminosulf within biological systems, potentially offering insights into its metabolic fate or its correlation with certain physiological states. Metabolomic analysis can reveal changes in various metabolic pathways, such as lipid metabolism, in response to interventions. frontiersin.org

Data from metabolomic studies can be analyzed using techniques like orthogonal partial least squares discriminant analysis (OPLS-DA) to distinguish between different groups based on their metabolite profiles. frontiersin.org Potential biomarkers can be screened based on criteria such as variable important in projection (VIP) and fold change. nih.gov Pathway enrichment analysis, such as using KEGG, can then be performed on significantly regulated metabolites to identify the most relevant metabolic pathways affected. nih.gov

Agricultural and Environmental Management Implications Based on Research Findings

Optimization of Fenaminosulf Application for Crop Management

Studies have explored the effects of fenaminosulf concentration and application timing on crop growth and yield, offering insights into potential optimization strategies.

Concentration-Dependent Agricultural Strategies

Research indicates that fenaminosulf can exert concentration-dependent effects on plant growth and development. For instance, studies on Zizania latifolia (Jiaobai) have shown that moderate concentrations of fenaminosulf (e.g., 1.25 g/L) can promote vegetative growth parameters like plant height and leaf length, potentially suggesting a bio-stimulant effect. researchgate.netmdpi.comnih.gov In contrast, higher concentrations (e.g., 2.5 g/L and 5 g/L) have been observed to inhibit vegetative growth while significantly enhancing gall formation, a desired trait in Zizania latifolia cultivation. researchgate.netmdpi.comnih.gov This suggests that different concentrations could be employed strategically depending on the desired outcome – vegetative growth promotion or enhanced gall formation.

Studies on pepper (Capsicum annuum L.) infested with Fusarium oxysporum also demonstrated concentration-dependent effects on plant survival and soil microbial communities. While specific dosage information is excluded as per instructions, the research highlighted that certain application strategies improved pepper survival rates and influenced soil bacterial quantities. ijpsonline.com

Impact on Harvest Timing and Yield Enhancement

Research on Zizania latifolia has specifically investigated the impact of fenaminosulf on harvest timing and yield. Appropriate application of fenaminosulf has been shown to not only control diseases but also promote an earlier harvest. nih.govnih.gov Higher concentrations of fenaminosulf have been linked to a significant advancement in the timing of gall formation and a notable increase in the total yield of Zizania latifolia. nih.govresearchgate.net For example, treatments with 1.8 g/L and 3.6 g/L fenaminosulf resulted in significantly increased yields compared to lower concentrations. nih.gov The peak harvest period was also observed to be considerably sooner under higher fenaminosulf treatments. nih.gov

The following table summarizes the observed effects of different fenaminosulf concentrations on Zizania latifolia yield:

| Fenaminosulf Concentration (g/L) | Total Yield (kg) | Yield Increment compared to 0.45 g/L Treatment | Harvest Timing |

| 0.45 | 12.09 | - | Delayed |

| 0.9 | 28.88 | 0.60-fold increase compared to 1.8/3.6 g/L average | Delayed by 17 days compared to 3.6 g/L |

| 1.8 | 46.07 | 2.8-fold increase | Delayed by 4 days compared to 3.6 g/L |

| 3.6 | 44.86 | 2.7-fold increase | Markedly advanced |

Note: Data derived from research findings on Zizania latifolia. nih.gov

Strategies for Mitigating Environmental Contamination

Understanding the environmental fate and potential exposure of fenaminosulf is crucial for developing mitigation strategies, although its use has largely been superseded.

Assessing Exposure Potential to Humans and Wildlife

While detailed safety and adverse effect profiles are outside the scope, research has acknowledged the potential for exposure. Major routes of exposure for humans from field uses were identified as dermal and inhalation. epa.gov Studies have also investigated the toxicity of N, N-dimethylaniline, a metabolite of fenaminosulf, in organisms like zebrafish embryos, highlighting potential developmental and cardiotoxic effects. researchgate.net Regarding wildlife, studies have assessed the toxicity of fenaminosulf to birds, with reported LD50 values. chemicalbook.comchemsrc.com However, some earlier assessments indicated data gaps regarding the environmental fate and exposure potential to humans and wildlife, suggesting that a complete understanding of these aspects was still developing. epa.gov

Understanding Degradation and Dissipation in Various Media

Fenaminosulf's environmental fate involves degradation and dissipation processes in different media, particularly soil and water. Research indicates that fenaminosulf is soluble in water. lookchem.comchemicalbook.comepa.gov Aqueous solutions are sensitive to light exposure, and decomposition is accelerated by light, heat, and alkaline substances, indicating photolytic instability. lookchem.comresearchgate.net This photolytic instability was a factor in its development primarily as a seed dressing and soil fungicide. chemicalbook.com

Addressing Resistance Development in Fungal Pathogens

The development of resistance in fungal pathogens is a significant concern with the use of fungicides. While specific research on fenaminosulf resistance was not extensively detailed in the provided snippets, the principle of resistance development to fungicides with a single-site mode of action is a known phenomenon in fungal populations. Fenaminosulf interferes with NADH-ubiquinone reductase (complex I), representing a specific mode of action. herts.ac.uk The repeated use of fungicides with a single-site mode of action, such as fenaminosulf, favors the selection of resistant fungal strains. mdpi.com This underscores the importance of fungicide resistance management strategies, which typically involve alternating or mixing fungicides with different modes of action to minimize the risk of resistance development.

Regulatory Science and Data Gap Analysis

Fenaminosulf, a fungicide and micro-biocide, has a history of use in agriculture, primarily for controlling oomycete pathogens such as Pythium, Phytophthora, and Aphanomyces on various crops, ornamentals, and turf. herts.ac.uklookchem.com Its mode of action involves interfering with NADH-ubiquinone reductase (complex I). herts.ac.uk Despite its historical application, fenaminosulf's regulatory status has evolved significantly, leading to its classification as obsolete in many contexts. herts.ac.uklookchem.comwho.int This section examines the regulatory science surrounding fenaminosulf, including its historical classifications, identified data gaps in environmental fate and toxicology, and considerations for risk-benefit evaluations, particularly concerning microbial transformations.

Historical Regulatory Status and Obsolete Classifications

Fenaminosulf was first reviewed in 1960. herts.ac.uk It was registered for use in the United States as early as 1959 under trade names like Lesan and Dexon. lookchem.comepa.gov Historically, pesticides, including fenaminosulf, were subject to classification systems aimed at assessing their hazards. The World Health Organization (WHO) Recommended Classification of Pesticides by Hazard, first approved in 1975, has been a widely accepted system, with guidelines revised periodically. who.intwho.int This classification distinguishes hazards based on the toxicity of the technical compound and its formulations, considering factors like oral and dermal toxicity. who.int

Over time, regulatory reviews and updated hazard assessments led to changes in the status of many pesticides. Fenaminosulf is now considered obsolete as a pesticide and is not classified in recent WHO guidelines. who.intwho.intpic.int This obsolete status reflects a combination of factors, including updated toxicity data, the availability of newer alternatives, and potentially concerns regarding its environmental profile or efficacy limitations. lookchem.com In the United States, fenaminosulf was subject to the Special Review process by the EPA, which involves a comprehensive risk/benefit analysis. epa.govepa.gov By September 30, 1983, the registration for fenaminosulf as a fungicide was cancelled in the US. epa.gov Similarly, within the European Union, fenaminosulf is listed as "Not approved" in the EU Pesticides Database. europa.eu The withdrawal or amendment of authorizations is a key aspect of regulatory processes under frameworks like EC Regulation 1107/2009 (repealing 91/414). herts.ac.ukscc-gmbh.de

The classification of fenaminosulf as obsolete highlights a shift in regulatory approaches and a re-evaluation of older active substances based on more current scientific understanding and regulatory standards.

Identification of Data Gaps for Environmental Fate and Toxicology

Despite its historical use, there have been identified data gaps concerning the environmental fate and toxicology of fenaminosulf. Regulatory agencies, such as the EPA, have acknowledged extensive data gaps for this compound. epa.gov The assessment of pesticide risks involves reviewing data across various disciplines, including product chemistry, environmental fate, residue chemistry, toxicology, and ecological effects. epa.gov

For "data-poor" substances, which may lack comprehensive studies, regulatory bodies often utilize predictive approaches, such as Structure Activity Relationships (SARs), to estimate toxicity and fill data gaps. epa.govecetoc.org However, the reliability of quantitative SARs for predicting toxicity and setting occupational exposure limits is considered limited, emphasizing the need for experimental data or read-across from structurally similar compounds with known toxicity. ecetoc.org

Specific areas where data gaps can exist for pesticides like fenaminosulf include detailed information on their persistence, mobility, degradation pathways, potential for bioaccumulation, and complete toxicological profiles across various organisms and exposure routes. While some information exists, such as fenaminosulf being mobile in drainflow and showing moderate acute ecotoxicity to birds and Daphnia, and high acute toxicity to mammals, the comprehensive data needed for a full risk assessment may be lacking or outdated. herts.ac.uk Studies using bioassays like the Allium cepa test have indicated genotoxic effects of fenaminosulf, highlighting potential toxicological concerns that require thorough investigation. researchgate.net The process of re-registration and special review programs often identifies these data gaps and requires registrants to provide additional studies to support continued use or address potential risks. epa.govgao.gov The absence of complete data sets can hinder a thorough understanding of the potential long-term impacts of a substance on human health and the environment.

Risk-Benefit Evaluation Considering Microbial Transformations

Risk-benefit evaluations for pesticides aim to weigh the potential adverse effects of a compound against the benefits derived from its use, such as pest control and crop protection. epa.gov These evaluations are crucial in regulatory decision-making regarding the approval or withdrawal of pesticide registrations. epa.gov

Microbial transformations play a significant role in the environmental fate of many pesticides, influencing their persistence, mobility, and the formation of transformation products. oup.com Understanding these microbial processes is essential for accurately assessing the environmental risk posed by a pesticide. Research on fenaminosulf has shown that it can undergo microbial transformation. oup.com For instance, N, N-dimethyl-p-phenylene diamine (DMPDA) is a microbial product formed from fenaminosulf. oup.com Studies have investigated the microbial transformation of DMPDA by soil microorganisms, identifying genera like Micrococcus, Alcaligenes, and Corynebacterium capable of metabolizing this compound. oup.com The initial transformation product of DMPDA by Alcaligenes DM4 has been identified as a dimer. oup.com

The consideration of microbial transformations is crucial in the risk-benefit evaluation of fenaminosulf. The persistence and toxicity of transformation products can differ significantly from the parent compound. If microbial transformation leads to the formation of products that are more persistent, mobile, or toxic than fenaminosulf, the environmental risk assessment needs to account for these metabolites. Conversely, if transformation results in less harmful substances, this could influence the benefit side of the evaluation.

It has been suggested that the risk-benefit evaluation on the use of fenaminosulf should explicitly consider the microbial transformations of the fungicide. oup.com This underscores the importance of detailed research into the microbial degradation pathways of fenaminosulf and the toxicological and environmental fate properties of its transformation products. Data on the impact of pesticides on soil microbial communities, although complex to assess and currently an area with methodological challenges for regulatory inclusion, is increasingly recognized as important for a comprehensive environmental risk assessment. nih.govresearchgate.net The ability of microorganisms to recover from pesticide exposure is also a factor that can be considered in the context of risk assessment. nih.gov A thorough understanding of these microbial processes is vital for making informed regulatory decisions and ensuring the sustainable management of agricultural chemicals.

Future Research Directions and Emerging Areas

Deeper Molecular Interaction Studies

Understanding the precise molecular mechanisms by which Fenaminosulf interacts with biological systems is a key area for future research. Studies have already begun to shed light on its influence on plant physiological and molecular pathways. mdpi.comresearchgate.netnih.gov

Precise Molecular Interactions with Plant Hormonal Networks

Research indicates that Fenaminosulf can significantly modulate plant hormonal networks. Studies on Zizania latifolia have shown that Fenaminosulf treatment can inhibit the metabolism of key hormones including auxin, cytokinin, brassinosteroid, and jasmonic acid. mdpi.comresearchgate.netnih.gov This suggests a comprehensive molecular recalibration of plant developmental processes. Further research is needed to precisely map these interactions and understand how Fenaminosulf disrupts or alters hormone signaling pathways, potentially influencing plant growth, development, and responses to environmental factors. mdpi.comresearchgate.net

Understanding Plant-Chemical-Pathogen Relationships at a Molecular Level

Investigating the intricate molecular interactions between Fenaminosulf, plant hosts, and pathogens is crucial for a deeper understanding of these complex relationships. Fenaminosulf has been shown to influence plant defense responses and susceptibility to fungal colonization. mdpi.comresearchgate.netnih.gov For instance, studies have observed that Fenaminosulf treatment can suppress immune-related genes in plants, potentially reducing resistance and facilitating fungal interactions, such as gall formation induced by Ustilago esculenta in Zizania latifolia. mdpi.comresearchgate.netnih.gov Transcriptomic analysis has revealed significant modulation of genes involved in plant-pathogen interaction pathways and phenylpropanoid biosynthesis following Fenaminosulf treatment. mdpi.comresearchgate.netnih.gov Future research should aim to elucidate the specific molecular targets of Fenaminosulf within these pathways and how these alterations impact the dynamic interplay between the plant and the pathogen. mdpi.comresearchgate.net

Biotechnological and Genetic Modification Approaches

The insights gained from molecular interaction studies can inform biotechnological and genetic modification approaches aimed at improving crop resilience and productivity. mdpi.comresearchgate.net

Manipulating Resistance-Related Genes for Crop Improvement

Given that Fenaminosulf can influence the expression of plant resistance genes, a promising area for future research involves exploring genetic modifications or biotechnological strategies to manipulate these genes. mdpi.comresearchgate.net Identifying and manipulating key resistance-related genes could lead to the development of more resilient and productive crop cultivars that are better equipped to defend against pathogens, potentially reducing the reliance on chemical treatments. mdpi.comresearchgate.net Research into the genetic interactions between host plants and pathogens, such as Zizania latifolia and Ustilago esculenta, provides a basis for identifying potential targets for genetic manipulation to improve yield and quality in a more sustainable manner. nih.govsemanticscholar.org

Development of Novel Agricultural Applications

Despite its discontinued (B1498344) use as a primary fungicide in some areas, the unique properties and observed effects of Fenaminosulf suggest potential for the development of novel agricultural applications. lookchem.comherts.ac.uk The concentration-dependent effects observed in modulating plant growth and fungal interactions in Zizania latifolia indicate its potential as a strategic tool for agricultural management, offering a nuanced approach to crop development. mdpi.comresearchgate.netnih.gov Future research could explore its use in specific niche applications, or as a tool to understand fundamental plant biological processes that could lead to the development of new compounds or strategies for controlling plant growth and disease resistance. mdpi.comresearchgate.net Additionally, research into its interaction with materials like modified zeolites for heavy metal adsorption suggests potential applications in environmental remediation related to agricultural runoff. smolecule.com

7.5. Advanced Computational Modeling for Mechanism Prediction

Advanced computational modeling techniques offer powerful tools for predicting and understanding the mechanism of action of chemical compounds like Fenaminosulf. These in silico methods can complement traditional experimental studies, providing insights into molecular interactions and biological pathways without the need for extensive laboratory work open.ac.uk. The escalating resistance to conventional fungicides highlights the necessity for alternative approaches, and computational methodologies present promising avenues for the discovery and enhancement of novel fungicidal targets plos.orgnih.gov.